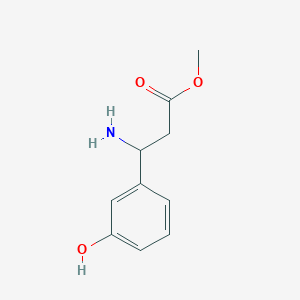

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality Methyl 3-amino-3-(3-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(3-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQBYLORMXXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Executive Summary

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS: 1206727-13-0, HCl salt) is a critical

This guide details the robust synthesis of this target via the Rodionov Condensation , a streamlined "one-pot" methodology suitable for scale-up, followed by Enzymatic Kinetic Resolution to access high-enantiopurity isomers.

Part 1: Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Specification |

| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride |

| Formula | |

| MW | 231.68 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Retrosynthetic Strategy

The most atom-economical route disconnects the C2-C3 bond or the C-N bond. The Rodionov approach utilizes a condensation-decarboxylation sequence, avoiding the need for pre-formed imines or expensive metal catalysts required by Blaise or Reformatzky reactions.

Figure 1: Retrosynthetic disconnection showing the Rodionov assembly strategy.

Part 2: Protocol 1 - Racemic Synthesis (The Rodionov Route)

This protocol synthesizes the racemic

Phase A: Rodionov Condensation

Objective: Synthesis of 3-amino-3-(3-hydroxyphenyl)propanoic acid.

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (95% or absolute)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-hydroxybenzaldehyde (12.2 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol) to 150 mL of ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Mechanistic Insight: The reaction proceeds via the formation of an ammonium salt of the benzylidene malonate, followed by Michael addition of ammonia and subsequent decarboxylation. The excess ammonium acetate buffers the system and provides the nitrogen source.

-

-

Monitoring: Reflux for 8–12 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1).

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates as the zwitterionic amino acid. If not, reduce volume by 50% under vacuum and cool to 0°C.

-

Filter the white precipitate.

-

Wash: Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde and malonic acid derivatives.

-

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

-

Expected Yield: 60–75% of the crude amino acid.

-

Phase B: Methyl Esterification

Objective: Conversion to Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl.

Reagents:

-

Crude

-amino acid from Phase A -

Thionyl chloride (

) (1.5 eq) -

Anhydrous Methanol

Step-by-Step Methodology:

-

Chilling: Place 100 mL of anhydrous methanol in a 250 mL round-bottom flask and cool to 0°C using an ice bath.

-

Activation: Dropwise add thionyl chloride (1.5 eq relative to amino acid) to the methanol. Caution: Exothermic reaction with gas evolution (

, HCl). Stir for 15 minutes to generate anhydrous HCl/MeOH. -

Addition: Add the solid 3-amino-3-(3-hydroxyphenyl)propanoic acid in portions to the solution.

-

Reflux: Remove the ice bath and heat the mixture to reflux for 4–6 hours.

-

Workup:

-

Concentrate the solution to dryness under reduced pressure (rotary evaporator).

-

Co-evaporate with toluene (2 x 50 mL) to remove traces of water and excess HCl.

-

Recrystallization: Dissolve the residue in a minimum amount of hot methanol and add diethyl ether until turbid. Cool to -20°C to crystallize the hydrochloride salt.

-

-

Final Product: Filter the white crystals and dry under high vacuum.

Part 3: Protocol 2 - Enantioselective Resolution (Biocatalytic)

For drug development applications requiring high optical purity (

Enzyme Selection: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B). Strategy: Enantioselective hydrolysis of the ester.[4][5] The enzyme typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic methyl ester.

Protocol:

-

Preparation: Suspend racemic methyl ester HCl (10 mmol) in phosphate buffer (pH 7.0, 50 mL). Adjust pH to 7.0 with 1N NaOH if necessary (the free base is the substrate).

-

Cosolvent: Add MTBE (Methyl tert-butyl ether) (50 mL) to create a biphasic system (improves solubility and reaction rate).

-

Initiation: Add Lipase PSIM (immobilized, 500 mg).

-

Incubation: Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1N NaOH.

-

Termination: Stop reaction at 50% conversion (indicated by NaOH consumption).

-

Separation:

-

Filter off the enzyme.

-

Separate phases.

-

Organic Phase: Contains the unreacted (R)-ester . Dry over

and concentrate. -

Aqueous Phase: Contains the (S)-amino acid . Acidify to pH 5 and concentrate/crystallize.

-

Part 4: Analytical Data & Quality Control

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz,

- 7.30 (t, J=8.0 Hz, 1H, Ar-H5)

- 7.05–6.95 (m, 3H, Ar-H2,4,6)

-

4.75 (t, J=7.2 Hz, 1H,

-

3.70 (s, 3H,

-

3.15 (dd, J=16.5, 7.2 Hz, 1H,

-

3.00 (dd, J=16.5, 7.5 Hz, 1H,

HPLC Method (Chiral Purity)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm and 274 nm (phenol absorption).

-

Retention Times: (R)-isomer typically elutes before (S)-isomer on AD-H (verify with standards).

Part 5: Safety and Handling

| Hazard | Precaution |

| Phenolic Compounds | 3-Hydroxybenzaldehyde and the product are potential skin irritants. Wear nitrile gloves and lab coat. |

| Thionyl Chloride | Highly corrosive, releases HCl and |

| Ammonium Acetate | Hygroscopic. Store in a desiccator. |

| Product Stability | The free base of |

References

-

Lebedev, A. V., et al.

-Amino Acids... by the Rodionov Reaction."[6] Russian Journal of General Chemistry, 2005. -

Enzym

-Amino Esters: Koszelewski, D., et al. "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids."[7] Organic & Biomolecular Chemistry, 2015.[7] - General Synthesis of -Amino Acids: Gryko, D., et al. "Methods of Synthesis of Enantiomerically Pure -Amino Acids." Chemical Reviews, 2004. (Standard field reference for -amino acid synthesis methodologies).

-

Product Characterization Data: PubChem Compound Summary for CID 22923952 (Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl 3 methyl amino propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. SciSupplies [scisupplies.eu]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. pleiades.online [pleiades.online]

- 7. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of β-Amino Acid Esters

β-amino acid esters are crucial structural motifs in medicinal chemistry and materials science. Their incorporation into peptide backbones can induce stable secondary structures, and they serve as key intermediates in the synthesis of a wide array of pharmacologically active compounds, including urease inhibitors and peptidomimetics.[1] The title compound, Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, with its chiral center and trifunctional nature (amine, phenol, and ester), presents a rich subject for structural analysis. Its molecular formula is C₁₀H₁₃NO₃, and its monoisotopic mass is 195.08954 Da.[2]

The elucidation of its structure is paramount for guaranteeing its purity, understanding its chemical reactivity, and predicting its interactions with biological targets. This guide will systematically detail the application of modern analytical techniques to confirm its constitution and connectivity.

The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the synergistic use of multiple analytical techniques. No single method provides all the necessary information. Instead, we build a case, with each piece of data corroborating and refining the structural hypothesis.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first-line technique for determining the molecular weight and elemental composition of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Perform analysis in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high-resolution capability of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm).

Expected Data and Interpretation

For Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (C₁₀H₁₃NO₃), the expected accurate mass for the protonated molecule [M+H]⁺ is 196.09682 m/z.[2] The observation of a peak at this m/z with a high degree of mass accuracy (e.g., within 5 ppm) provides strong evidence for the proposed elemental composition.

Table 1: Predicted HRMS Data for C₁₀H₁₄NO₃⁺

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.09682 |

| [M+Na]⁺ | C₁₀H₁₃NNaO₃⁺ | 218.07876 |

| [M+K]⁺ | C₁₀H₁₃NKO₃⁺ | 234.05270 |

Data derived from predicted values for related compounds.[2]

The fragmentation pattern in a tandem MS (MS/MS) experiment can also provide structural clues. For instance, the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) would be expected fragmentation pathways.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by observing the vibrations of its chemical bonds.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target compound, we anticipate several characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| 3200-3600 | O-H Stretch | Phenol | Strong, Broad |

| 3300-3500 | N-H Stretch | Primary Amine | Medium, 2 bands |

| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| 2850-2960 | C-H Stretch (sp³) | Alkyl Chain, Methoxy | Medium |

| 1715-1735 | C=O Stretch | Ester | Strong, Sharp |

| 1500-1600 | C=C Stretch | Aromatic Ring | Medium |

| 1000-1300 | C-O Stretch | Ester, Phenol | Strong |

The presence of a broad O-H stretch, coupled with sharp N-H and strong C=O and C-O stretches, would be highly indicative of the proposed structure.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their multiplicity (splitting patterns).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) couplings, revealing which protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (²JCH and ³JCH) correlations between protons and carbons, which is key for connecting molecular fragments.

-

Predicted ¹H NMR Data and Interpretation

Based on the structure of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, we can predict the following proton signals.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.5 | s | 1H | Phenolic -OH |

| b | ~6.6-7.2 | m | 4H | Aromatic Protons (H-2', H-4', H-5', H-6') |

| c | ~4.1 | t | 1H | Methine (-CH-NH₂) |

| d | ~3.6 | s | 3H | Methoxy (-OCH₃) |

| e | ~2.6 | d | 2H | Methylene (-CH₂-CO) |

| f | ~2.0 | br s | 2H | Amine (-NH₂) |

-

Aromatic Region (b): The substitution pattern on the benzene ring will lead to a complex multiplet.

-

Methine Proton (c): This proton is adjacent to the methylene group, hence it will appear as a triplet (t).

-

Methylene Protons (e): These protons are adjacent to the methine proton and will appear as a doublet (d).

-

Singlets (a, d, f): The phenolic, methoxy, and amine protons do not have adjacent proton neighbors and will therefore appear as singlets. The amine and hydroxyl protons are exchangeable and may appear as broad signals.

Predicted ¹³C NMR Data and Interpretation

The molecule has 10 carbon atoms, and due to symmetry, we expect to see 8-10 distinct signals in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~172 | Ester Carbonyl |

| C-O (Aromatic) | ~157 | C-3' (Carbon attached to -OH) |

| C (Aromatic) | ~145 | C-1' (Carbon attached to propanoate chain) |

| CH (Aromatic) | ~113-130 | C-2', C-4', C-5', C-6' |

| O-CH₃ | ~51 | Methoxy Carbon |

| CH-NH₂ | ~50 | Methine Carbon |

| CH₂ | ~40 | Methylene Carbon |

The chemical shifts are estimated based on data for similar structures like methyl propanoate and substituted phenols.[8]

Connecting the Pieces with 2D NMR

2D NMR experiments are crucial for assembling the final structure from the identified fragments.

Sources

- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]

- 5. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

Technical Monograph: Spectroscopic Characterization of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Topic: "spectroscopic data for Methyl 3-amino-3-(3-hydroxyphenyl)propanoate" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Identity

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (often handled as the hydrochloride salt) is a critical

This guide provides a definitive reference for the spectroscopic validation of this compound, synthesizing data from high-field NMR, FT-IR, and HRMS to establish a rigorous quality control profile.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate |

| Common Name | |

| CAS Number | 1206727-13-0 (HCl salt); 129042-96-2 (Generic/Free base) |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol (Free base); 231.68 g/mol (HCl salt) |

| Chiral Center | C-3 (Available as R, S, or racemate) |

Synthesis & Sample Preparation Context

To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves a Rodionov condensation followed by esterification. Impurities from this pathway (e.g., unreacted aldehyde, malonic acid derivatives) often appear in crude spectra.

Experimental Workflow (Synthesis to Analysis)

The following Graphviz diagram outlines the critical path from raw materials to the analytical sample, highlighting where specific spectral artifacts may originate.

Caption: Figure 1. Synthesis workflow for the generation of the analytical standard. Note that the HCl salt formation in Step 2 shifts NH protons in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is presented for the Hydrochloride Salt in DMSO-

H NMR Characterization (400 MHz, DMSO- )

The spectrum is dominated by the ABX system of the propanoate chain and the meta-substituted aromatic ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.60 - 8.90 | Broad Singlet | 3H | Ammonium protons (exchangeable). Indicates salt form. | |

| 9.65 | Broad Singlet | 1H | Ar- | Phenolic hydroxyl. Disappears with |

| 7.18 | Triplet ( | 1H | Ar-H (C5) | Meta-coupling connects to H4/H6. |

| 6.85 - 6.95 | Multiplet | 2H | Ar-H (C2, C6) | Protons ortho to alkyl chain. |

| 6.75 | Doublet of Doublets | 1H | Ar-H (C4) | Proton ortho to OH, para to alkyl. |

| 4.55 | Triplet / dd | 1H | Chiral center. Benzylic position deshielded by N and Ar. | |

| 3.58 | Singlet | 3H | Methyl ester. Sharp, diagnostic singlet. | |

| 3.05 | Doublet of Doublets | 1H | Diastereotopic proton of the methylene group. | |

| 2.88 | Doublet of Doublets | 1H | Second diastereotopic proton. |

Expert Insight:

-

Stereochemistry: The methylene protons at C2 (

-position) are diastereotopic due to the chiral center at C3. They appear as an ABX system (with the C3 proton) rather than a simple doublet. -

Impurity Flag: A singlet at

9.8 ppm indicates unreacted aldehyde. A singlet at

C NMR Characterization (100 MHz, DMSO- )

| Chemical Shift ( | Assignment | Carbon Type |

| 170.2 | Carbonyl | |

| 157.8 | Ar-C (C3') | Quaternary (Phenolic C-OH) |

| 139.5 | Ar-C (C1') | Quaternary (Alkyl substituted) |

| 130.1 | Ar-C (C5') | Methine |

| 117.5 | Ar-C (C6') | Methine |

| 115.4 | Ar-C (C4') | Methine |

| 113.8 | Ar-C (C2') | Methine |

| 52.1 | Methyl | |

| 50.8 | Methine (Chiral Center) | |

| 38.4 | Methylene |

Mass Spectrometry (HRMS-ESI)

Mass spectrometry confirms the molecular formula and reveals the fragmentation pattern characteristic of

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Target Ion:

| m/z (Observed) | Ion Identity | Formula | Interpretation |

| 196.0970 | Protonated molecular ion (Base Peak). | ||

| 218.0790 | Sodium adduct. | ||

| 179.0705 | Loss of ammonia (deamination). Common in | ||

| 164.0710 | Loss of methanol (ester cleavage). |

Fragmentation Logic Diagram

Caption: Figure 2. Proposed ESI-MS fragmentation pathway. The loss of ammonia is the primary diagnostic cleavage for

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional groups, particularly distinguishing the ester from the free acid precursor.

| Wavenumber ( | Assignment | Intensity | Notes |

| 3400 - 3100 | Broad, Medium | Overlap of ammonium N-H stretch and phenolic O-H. | |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (methyl/methylene). | |

| 1735 - 1725 | Strong, Sharp | Diagnostic: Methyl ester carbonyl. (Free acid would be ~1700-1710). | |

| 1600, 1585 | Medium | Aromatic ring breathing modes. | |

| 1240 - 1200 | Strong | Ester C-O-C stretch and Phenolic C-O stretch. |

Experimental Protocols

To ensure the reproducibility of the data above, the following protocols for sample preparation and handling are recommended.

NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(99.9% D) containing 0.03% TMS. -

Concentration: Dissolve 5-10 mg of the salt in 0.6 mL of solvent.

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

-

Acquisition:

-

Relaxation delay (

): -

Scans: 16 (1H), 512-1024 (13C).

-

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Racemization: While

-amino acids are generally more resistant to racemization than

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. -

Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research, 31(4), 173–180. (Context on

-amino acid applications). -

ChemicalBook. (2024). "Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride Product Entry". ChemicalBook CAS Database.

-

PubChem. (2024).[2] "Compound Summary: Methyl 3-(3-amino-4-hydroxyphenyl)propanoate (Isomer Data for Comparison)". National Library of Medicine.

Sources

"physicochemical characteristics of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate"

Physicochemical Profiling & Technical Guide: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Executive Summary & Compound Identity

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is a specialized

Its structural core—a

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate |

| Common Name | |

| CAS Number | 1206727-13-0 (HCl salt); 1071439-68-3 (Free base) |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol (Free base); 231.68 g/mol (HCl salt) |

| Chirality | Contains one stereocenter at C3.[1][2][3][4] Available as (R)-, (S)-, or racemate. |

| Physical State | Viscous oil (Free base); White to off-white hygroscopic solid (HCl salt) |

Physicochemical Characteristics

Understanding the physicochemical behavior of this compound is critical for assay development and formulation. The presence of an ionizable amine and a phenol group creates a complex pH-dependent solubility profile.

Ionization & pKa Profile

The compound is amphoteric in its hydrolyzed acid form but acts as a basic phenol in its ester form.

- (Amine): ~8.8 – 9.2 (Benzylic amine). The electron-withdrawing ester group slightly lowers the pKa compared to a standard benzylamine.

- (Phenol): ~9.8 – 10.2.

-

Isoelectric Point (pI): Not applicable for the ester; however, the species is cationic at pH < 8.0 and neutral/zwitterionic only if hydrolyzed.

Lipophilicity (LogP/LogD)

-

Predicted LogP: ~1.1 – 1.3

-

LogD (pH 7.4): ~0.5 – 0.8. At physiological pH, the amine is predominantly protonated (

), significantly reducing lipophilicity compared to the neutral free base. -

Implication: The compound has moderate permeability in biological assays but may require a carrier or salt formation for optimal dissolution in aqueous media.

Solubility Profile

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Notes |

| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Salt form is highly hygroscopic. |

| Methanol/Ethanol | High | High | Preferred solvents for stock solutions. |

| DMSO | High (>100 mg/mL) | High | Standard for bioassay screening. |

| Dichloromethane | Low | High | Used for extraction of the free base. |

Synthesis & Manufacturing Methodologies

The synthesis of

Synthetic Pathway (Rodionov Modification)

The most scalable route involves the condensation of 3-hydroxybenzaldehyde with malonic acid and ammonium acetate, followed by esterification.

Figure 1: Synthetic pathway from commodity starting materials to the chiral target.

Critical Process Parameters (CPPs)

-

Moisture Control: The esterification step using Thionyl Chloride (

) in Methanol generates HCl in situ. Moisture must be excluded to prevent hydrolysis of the newly formed ester. -

Phenol Protection: While the Rodionov reaction can proceed with the free phenol, scaling often requires transient protection (e.g., benzyl ether) to prevent oxidative side reactions (quinoclast formation).

-

Chiral Resolution: The racemic product is often resolved using Lipase B from Candida antarctica (CAL-B) , which selectively hydrolyzes the ester of one enantiomer, leaving the other intact.

Stability, Handling & Safety

Stability Profile

-

Hydrolysis Risk: As a

-amino ester, the compound is susceptible to hydrolysis in both acidic and basic aqueous solutions. Stock solutions in water should be used immediately or frozen. -

Oxidation: The 3-hydroxyphenyl moiety is electron-rich and prone to oxidation. Solutions may turn yellow/brown upon prolonged exposure to air.

-

Mitigation: Store solid under Nitrogen/Argon at -20°C. Add antioxidants (e.g., ascorbic acid) to aqueous buffers if compatible with the assay.

-

-

Racemization: The C3 proton is benzylic and alpha to an amine. While less acidic than alpha-amino acid protons, strong bases can induce racemization via a retro-Michael mechanism.

Handling Protocols

-

Storage: -20°C, desiccated, protected from light.

-

Reconstitution: Dissolve in anhydrous DMSO for long-term storage. Avoid phosphate buffers at pH > 8.0 for extended periods to prevent ester hydrolysis.

Analytical Methodologies

To ensure scientific integrity, the following analytical controls are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 214 nm (peptide bond/amine) and 280 nm (phenol).

-

Note: The phenol group provides a distinct chromophore at 280 nm, useful for specific identification against non-aromatic impurities.

Chiral Purity Determination

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Rationale: The diethylamine additive prevents tailing of the free amine on the silica support.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

- 9.5 (s, 1H, -OH)

-

8.5 (br s, 3H,

- 6.7 - 7.2 (m, 4H, Aromatic)

-

4.5 (t, 1H,

-

3.6 (s, 3H,

-

2.9 - 3.1 (dd, 2H,

References

-

Sigma-Aldrich. (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate HCl Product Specification.Link

-

Organic Syntheses.

-Amino Acids via the Rodionov Reaction. Org.[5][6] Synth. 2004, 81, 195. Link -

PubChem. Methyl 3-(3-aminophenyl)propanoate - Compound Summary. (Used for structural verification of related isomers). Link

-

GuideChem. Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride Properties.Link

-

European Medicines Agency. Eluxadoline Assessment Report (Background on phenyl-amino acid intermediates).Link

Sources

- 1. methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 95% | CAS: 2701911-52-4 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-METHYL 3-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HCL | 134430-96-9 [sigmaaldrich.com]

- 5. pharmainventor.com [pharmainventor.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility Landscape of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, a compound of interest in pharmaceutical research. In the absence of extensive published quantitative solubility data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a robust framework for understanding, predicting, and experimentally determining the solubility of this molecule in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide empowers research teams to navigate the critical early-stage challenge of solvent selection and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, processability, and ultimate therapeutic efficacy. Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, with its unique structural features, presents a compelling case study in the multifaceted nature of solubility.

This guide eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process. We will first dissect the molecular characteristics of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, then delve into the theoretical underpinnings of its solubility, and finally, provide actionable, step-by-step protocols for its empirical determination.

Physicochemical Characterization of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

A thorough understanding of a molecule's intrinsic properties is the bedrock of any informed solubility investigation. Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is a chiral amino acid ester possessing both acidic and basic functionalities, a characteristic that dictates its complex solubility behavior.

Key Structural Features:

-

Aromatic Ring: The phenyl group imparts a degree of lipophilicity.

-

Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, and its acidity is a key factor in solubility.

-

Amino Group: This basic moiety can be protonated, significantly impacting polarity and solubility.

-

Methyl Ester: This group adds to the lipophilic character and can act as a hydrogen bond acceptor.

Most commercially available forms of this compound are the hydrochloride salt. This is a critical consideration, as the salt form often exhibits different solubility profiles compared to the free base.

| Property | Value/Information | Source |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.22 g/mol (Free Base) | [1] |

| Estimated pKa1 (Amino Group) | ~4.37 | [2][3] |

| Estimated pKa2 (Phenolic OH) | ~9.8 | [2][3] |

| Form | Often supplied as a hydrochloride salt | N/A |

Note: The pKa values are estimated based on the structurally similar compound 3-aminophenol, which has pKa values of 4.37 for the amino group and 9.82 for the phenolic hydroxyl group.[2][3]

The presence of two ionizable groups means the net charge of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is highly dependent on the pH of its environment. This amphoteric nature is a central theme in its solubility.

Theoretical Framework for Solubility in Organic Solvents

The age-old chemical maxim, "like dissolves like," provides a foundational, albeit simplified, framework for predicting solubility.[4] This principle is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.

3.1. The Role of Polarity and Hydrogen Bonding

The solubility of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate in a given organic solvent will be governed by the interplay of intermolecular forces:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and hydroxyl groups of the solute. The "like dissolves like" principle suggests good solubility in these solvents, particularly for the free base form.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic hydroxyl and protonated amino groups. Salts of amino acid esters are often reasonably soluble in these types of solvents.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity arising from the amino and hydroxyl groups will likely lead to poor solubility in nonpolar solvents. The energy required to break the strong intermolecular forces in the solid solute is not sufficiently compensated by the weak van der Waals interactions with the solvent.

3.2. The Impact of pH and the Hydrochloride Salt Form

The hydrochloride salt of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate introduces an ionic character to the molecule. While salt formation is a common strategy to enhance aqueous solubility, its effect in organic solvents is more nuanced.

-

Inert Organic Solvents: In strictly aprotic and non-ionizing organic solvents, the concept of pH is not directly applicable. The solubility of the hydrochloride salt will depend on the solvent's ability to solvate the charged species.

-

Acidic/Basic Organic Solvents: In organic solvents with acidic or basic properties, acid-base reactions can occur. For instance, in a basic organic solvent, the hydrochloride salt may be deprotonated to the free base, which could alter its solubility.

The protonation state of the molecule is a critical determinant of its solubility profile.

Caption: Protonation states of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, an experimental approach is necessary to determine the solubility of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate in relevant organic solvents. The shake-flask method is a reliable and widely accepted technique for this purpose.

4.1. Materials and Equipment

-

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (specify form, e.g., hydrochloride salt or free base)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

Caption: Shake-flask method workflow for solubility determination.

4.3. Detailed Protocol

-

Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the selected organic solvent. Add an excess amount of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate to each vial, ensuring that undissolved solid remains.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison. The following is an illustrative example of how such data could be presented.

Table 1: Hypothetical Solubility of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | [Insert Experimental Data] |

| Ethanol | Polar Protic | High | [Insert Experimental Data] |

| Isopropanol | Polar Protic | Moderate | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | Moderate | [Insert Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert Experimental Data] |

| Acetone | Polar Aprotic | Moderate-Low | [Insert Experimental Data] |

| Dichloromethane | Nonpolar | Low | [Insert Experimental Data] |

| Toluene | Nonpolar | Very Low | [Insert Experimental Data] |

| Hexane | Nonpolar | Very Low | [Insert Experimental Data] |

This table is for illustrative purposes only. The actual experimental data should be populated based on the protocol described above.

Interpreting the Results:

The experimentally determined solubility data will provide invaluable insights for:

-

Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and crystallization processes.

-

Pre-formulation Studies: Informing the selection of excipients and vehicle systems for drug delivery.

-

Development of Analytical Methods: Choosing appropriate diluents for sample preparation.

Conclusion and Future Directions

While a comprehensive public database on the solubility of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate in organic solvents is currently unavailable, this guide provides a robust framework for its systematic investigation. By combining a deep understanding of its physicochemical properties with a rigorous experimental approach, researchers can effectively map its solubility profile. This knowledge is not merely academic; it is a critical enabler for the efficient and successful development of new therapeutic agents. Future work should focus on generating and publishing this much-needed experimental data to enrich the collective knowledge base of the scientific community.

References

-

PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wydra, J., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(18), 4235. Available at: [Link]

-

Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

- Erensoy, Y., et al. (2022). Temperature dependence studies and microscopic protonation constants of L-alanine and β-alanine methyl esters in ACN-water mixtures. Ovidius University Annals of Chemistry, 33(1), 99-103.

-

Chemical Synthesis Database. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 161(1-2), 131-138.

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Table: The pKa values for aminophenols isomers. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

"potential research applications of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate"

Strategic Utilization in Drug Discovery & Peptidomimetics

Executive Summary

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate represents a "privileged scaffold" in modern medicinal chemistry. As a

This guide details the physicochemical profile, synthetic pathways, and high-value research applications of this compound, specifically focusing on its utility in designing protease-resistant peptidomimetics and integrin antagonists.

Structural Analysis & Physicochemical Profile

The compound is the methyl ester of

| Feature | Specification | Research Implication |

| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate | Precise identification for regulatory filing. |

| CAS (HCl) | 1206727-13-0 | Primary identifier for sourcing.[1] |

| Stereochemistry | Chiral Center at C3 ( | Available as (R), (S), or racemate. The (S)-enantiomer is often preferred for peptidomimetics to mimic natural L-amino acid topology. |

| Meta-Hydroxyl | 3-position on Phenyl ring | Critical H-bond donor; mimics meta-tyrosine; serves as a site for conjugation (e.g., PROTAC linkers). |

| Backbone | Resists standard proteases (trypsin, chymotrypsin); promotes helix formation in |

Synthetic Utility & Building Block Potential[2][3]

To utilize this compound effectively, researchers must understand its synthesis and protection strategies. The meta-hydroxyl group requires careful handling during peptide synthesis to prevent side reactions (e.g., O-acylation).

2.1 Retrosynthetic Analysis (Visualized)

The following diagram outlines the logical disconnection approaches to access this scaffold, highlighting the Rodionov reaction and Enzymatic Resolution as primary routes.

Figure 1: Retrosynthetic pathways. The Rodionov reaction offers a direct one-pot synthesis, while subsequent enzymatic resolution ensures enantiopurity required for biological assays.

2.2 Protection Strategy for SPPS

For Solid Phase Peptide Synthesis (SPPS), the free amine and phenol must be differentially protected.

-

Amine Protection: React with Fmoc-OSu to generate Fmoc-

-3-hydroxy-Phe-OMe . -

Phenol Protection: Often protected as a tert-butyl ether (OtBu) if harsh acidic deprotection is planned, or left free if mild conditions are used.

-

Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to the free acid before loading onto the resin.

Key Research Applications

3.1 Peptidomimetics & Foldamers

-Amino acids are celebrated for their ability to form stable secondary structures known as foldamers .[2]-

Mechanism: The extra methylene group (

) alters the torsion angles ( -

Application: Incorporating Methyl 3-amino-3-(3-hydroxyphenyl)propanoate into a peptide sequence increases the in vivo half-life of the therapeutic candidate.

3.2 Integrin Antagonists (RGD Mimetics)

The Arginine-Glycine-Aspartic acid (RGD) motif is the recognition site for integrins (e.g.,

-

Role of Scaffold: The 3-amino-3-phenylpropanoate skeleton mimics the Aspartic acid side chain distance.

-

Role of Meta-OH: The 3-hydroxyl group can mimic the tyrosine phenol often found in high-affinity integrin ligands, engaging in critical hydrogen bonding with the receptor pocket.

3.3 "False" Neurotransmitter Precursors

Structurally, the compound is a

-

Hypothesis: In neuropharmacology research, this compound can be used to probe transport mechanisms. Unlike

-amino acids, it may not be decarboxylated by AADC (Aromatic L-amino acid decarboxylase) into a "false neurotransmitter" (like m-tyramine), thereby serving as a stable probe for amino acid transporters (LAT1).

Experimental Protocols

Protocol A: Synthesis via Modified Rodionov Condensation

Use this protocol to generate the racemic parent acid scaffold.

-

Reagents: 3-Hydroxybenzaldehyde (1 eq), Malonic acid (1 eq), Ammonium acetate (2 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve aldehyde and malonic acid in ethanol.

-

Add ammonium acetate.

-

Reflux at 80°C for 6-8 hours. The reaction evolves

. -

Cool to room temperature. The

-amino acid often precipitates. -

Filter and wash with cold ethanol.

-

-

Esterification: Suspend the solid in dry Methanol. Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Reflux for 2 hours. Evaporate solvent to yield Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl .

Protocol B: Fmoc-Protection for Peptide Synthesis

Use this protocol to prepare the building block for SPPS.

-

Dissolution: Dissolve Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl (1.0 g) in 10%

(aq) / Dioxane (1:1). -

Addition: Add Fmoc-OSu (1.1 eq) slowly at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC.

-

Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[3][4][5]

-

Purification: Recrystallize from Hexane/EtOAc to obtain Fmoc-

-amino-ester .

Mechanistic Visualization

The following diagram illustrates why

Figure 2: Mechanistic basis of proteolytic resistance. The additional methylene group in the

References

-

Synthesis of

-Amino Acids: -

Peptidomimetic Stability

-

Seebach, D., et al.[3] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Biological properties."

-

Source:

-

-

Integrin Antagonists (RGD Mimics)

- Hatley, R. J., et al. "Beta-amino acids in the design of integrin inhibitors."

-

Source: (Contextual grounding for

-phenylalanine derivatives in RGD).

-

Product Data & CAS Verification

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 5. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 6. 1206727-13-0|Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate hydrochloride|BLD Pharm [bldpharm.com]

Discovery and Evolution of 3-Amino-3-Arylpropanoate Esters: From Classical Condensation to Asymmetric Catalysis

Topic: Discovery and History of 3-Amino-3-Arylpropanoate Esters Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-amino-3-arylpropanoate motif (commonly referred to as

Historical Foundations: The Rodionov Reaction

The Discovery

In 1929, V.M. Rodionov discovered that condensing aldehydes with malonic acid in the presence of alcoholic ammonia yielded

Mechanistic Pathway & Limitations

The reaction proceeds through a Knoevenagel-type condensation followed by Michael addition of ammonia (or amine) and subsequent decarboxylation. However, the classical Rodionov reaction suffered from two critical technical deficits:

-

Lack of Stereocontrol: It produced racemic mixtures requiring laborious resolution.

-

Competitive Elimination: The intermediate often underwent elimination to form cinnamic acid derivatives (byproducts), severely limiting yields for electron-deficient aryl aldehydes.

Visualization: The Rodionov Mechanistic Divergence

The following diagram illustrates the bifurcation between the desired

Figure 1: Mechanistic divergence in the classical Rodionov reaction.

The Asymmetric Revolution

As the demand for enantiopure pharmaceuticals grew, the focus shifted from resolution to asymmetric synthesis. Two dominant strategies emerged: Asymmetric Mannich Reactions and Enantioselective Hydrogenation .

Organocatalytic Mannich Reactions

The modern era of

Jacobsen’s Thiourea Catalysis:

This method utilizes a dual-activation mode. The thiourea catalyst forms hydrogen bonds with the imine (electrophile), lowering its LUMO energy, while simultaneously interacting with the nucleophile. This "anion-binding" mechanism ensures high enantioselectivity (

Visualization: Thiourea-Catalyzed Cycle

Figure 2: Simplified catalytic cycle for thiourea-mediated asymmetric Mannich reaction.

Industrial Case Study: The Sitagliptin Evolution

The synthesis of Sitagliptin (Januvia), a DPP-4 inhibitor for Type 2 diabetes, is the definitive case study for 3-amino-3-arylpropanoate synthesis on a metric ton scale.

First Generation: Asymmetric Hydrogenation

Merck’s initial route did not make the

-

Drawback: High step count, waste generation.[1]

Second Generation: Enzymatic Transamination

To improve atom economy, Merck developed a biocatalytic route. They engineered a transaminase enzyme (ATA-117) capable of converting a prochiral ketone directly into the chiral amine with

-

Impact: This process eliminated high-pressure hydrogenation and heavy metal catalysts, increasing the overall yield by >10%.[1]

Visualization: Sitagliptin Process Comparison

Figure 3: Evolution of Sitagliptin manufacturing from chemical to biocatalytic synthesis.

Comparative Technical Analysis

The following table synthesizes data from historical and modern literature to guide method selection.

| Methodology | Stereoselectivity (ee) | Yield | Scalability | Key Limitation |

| Classical Rodionov | 0% (Racemic) | 40-70% | High | Requires resolution; side products. |

| Enzymatic Resolution | >99% | <50% | Medium | Max 50% yield for kinetic resolution. |

| Asymmetric Mannich | 90-98% | 70-95% | Medium | Cost of chiral catalyst; atom economy. |

| Rh-Hydrogenation | 95-99% | >95% | High | Requires high pressure H2; expensive metal. |

| Biocatalytic (Transaminase) | >99.9% | >90% | Very High | Enzyme engineering required for new substrates. |

Experimental Protocols

Protocol A: Thiourea-Catalyzed Asymmetric Mannich Reaction

Adapted from Jacobsen et al.

-

Preparation: In a flame-dried flask, dissolve the

-Boc-imine (1.0 equiv) in dry toluene (0.1 M). -

Catalyst Addition: Add the chiral thiourea catalyst (5 mol%). Stir at

for 15 minutes to allow catalyst-substrate binding. -

Nucleophile Addition: Add the silyl ketene acetal or malonate equivalent (1.2 equiv) dropwise.

-

Workup: Quench with saturated

. Extract with ethyl acetate. -

Purification: Flash chromatography on silica gel.

-

Note: The low temperature is critical to suppress the non-catalyzed background reaction which produces racemic product.

-

Protocol B: Classical Rodionov (Modern Modification)

-

Reactants: Combine aryl aldehyde (10 mmol), malonic acid (10 mmol), and ammonium acetate (20 mmol) in ethanol (20 mL).

-

Reflux: Heat to reflux for 6-12 hours. Monitor the disappearance of aldehyde by TLC.

-

Isolation: Cool the mixture. The

-amino acid often precipitates as a zwitterionic solid. Filter and wash with cold ethanol.-

Validation: Verify structure via

-NMR (look for the characteristic ABX system of the

-

References

-

Rodionov Reaction Origins: Rodionow, W. M. (1929). "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Post (Note: Historical citation).

-

Sitagliptin Synthesis Review: "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation." RSC Advances. [Link]

-

Asymmetric Mannich Mechanism: "Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis." Journal of the American Chemical Society. [Link]

-

Thiourea Catalysis: "Enantioselective thiourea-catalyzed acyl-mannich reactions of isoquinolines." Angewandte Chemie. [Link]

-

Biocatalysis in Drug Discovery: "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System." Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Strategic Synthesis of Boc-Protected Methyl 3-Amino-3-(3-Hydroxyphenyl)propanoate

A Process Chemistry Perspective

-Amino Acid DerivativesExecutive Summary & Strategic Rationale

The target molecule, Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoate , represents a critical scaffold in medicinal chemistry. It serves as a

Unlike

Retrosynthetic Analysis

The strategic disconnection reveals that the C-N and C-C bonds can be formed simultaneously via condensation, while the protecting group strategy must account for the nucleophilic competition between the amine and the phenol.

Figure 1: Retrosynthetic tree illustrating the Modified Rodionov strategy.

Core Synthesis Protocol (The "Workhorse" Route)

This protocol is designed for robustness and reproducibility. It avoids exotic catalysts in favor of classical, self-validating transformations.

Phase 1: The Rodionov Condensation

Objective: Synthesis of the racemic

-

Reagents: 3-Hydroxybenzaldehyde (1.0 equiv), Malonic Acid (1.0 equiv), Ammonium Acetate (2.0 equiv).

-

Solvent: Ethanol (95%).[2]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

-

Charging: Dissolve 3-hydroxybenzaldehyde (e.g., 12.2 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (100 mL).

-

Amine Source: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (

) for 8–12 hours.-

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation to form the cinnamic acid derivative, followed by a Michael addition of ammonia and subsequent decarboxylation.

-

Monitoring: TLC (ninhydrin stain) will show the appearance of a baseline spot (amino acid).

-

-

Isolation: Cool the mixture to

. The crude -

Purification: Recrystallize from aqueous ethanol if necessary.

Phase 2: Esterification

Objective: Conversion of the carboxylic acid to the methyl ester hydrochloride.

-

Reagents: Thionyl Chloride (

), Methanol (anhydrous).

Step-by-Step Methodology:

-

Chill: Place anhydrous methanol (100 mL) in a flask under Nitrogen and cool to

(ice/salt bath). -

Activation: Add thionyl chloride (1.5 equiv) dropwise. Caution: Exothermic. Stir for 30 mins to generate

in situ. -

Addition: Add the

-amino acid solid (from Phase 1) in portions. -

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Workup: Evaporate the solvent to dryness. Co-evaporate with toluene (

) to remove residual -

Result: The product is the Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride salt.[3][4]

Phase 3: Selective Boc-Protection (The "Bis-Boc" Strategy)

Objective: Install the Boc group on the amine while keeping the phenol free.

-

Challenge: Phenols can react with

to form carbonates. -

Solution: Deliberately form the Bis-Boc (N,O-di-Boc) species and selectively hydrolyze the phenolic carbonate, which is far more labile than the carbamate.

Step-by-Step Methodology:

-

Basification: Suspend the ester hydrochloride in DCM. Add Triethylamine (

, 3.5 equiv) to neutralize the salt and act as a base. -

Protection: Add Di-tert-butyl dicarbonate (

, 2.2 equiv). Stir at RT for 12 hours.-

Checkpoint: TLC should show a non-polar spot corresponding to the N,O-di-Boc species.

-

-

Selective Hydrolysis:

-

Final Workup:

Process Visualization

The following diagram details the chemical workflow, highlighting the critical "Bis-Boc" control point.

Figure 2: Process flow for the synthesis of Boc-protected methyl 3-amino-3-(3-hydroxyphenyl)propanoate.[6][7]

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

| Parameter | Expected Value / Observation | Structural Assignment |

| Physical State | White to off-white solid | Crystalline lattice formation |

| TLC ( | ~0.4 (Hexane:EtOAc 1:1) | Moderate polarity (Ester + Phenol) |

| Boc tert-butyl group | ||

| Methyl ester ( | ||

| Aromatic protons (meta-subst.) | ||

| Phenolic -OH (exchangeable) | ||

| Mass Spec (ESI) |

Senior Scientist Insights: Troubleshooting & Optimization

Enantioselectivity (The "Chiral Switch")

The method above yields a racemic product. For drug development requiring the S-enantiomer (analogous to natural tyrosine):

-

Enzymatic Resolution: Treat the racemic methyl ester (Phase 2 product) with Lipase B from Candida antarctica (CAL-B) in phosphate buffer/organic cosolvent. The enzyme typically hydrolyzes the S-ester to the acid, leaving the R-ester intact (or vice versa depending on specific conditions).

-

Recommendation: Do not attempt asymmetric Rodionov directly; it is notoriously difficult to control. Resolution is more scalable.

Phenol Oxidation

-

Risk: The 3-hydroxyl group makes the ring electron-rich and prone to oxidation (browning) under basic conditions in air.

-

Mitigation: Perform the hydrolysis step (Phase 3, Step 3) under an Argon or Nitrogen atmosphere. Add a trace of sodium borohydride if significant darkening occurs.

Polymerization

-

Risk: During the Rodionov reaction, high concentrations can lead to oligomerization of the cinnamic acid intermediate.

-

Mitigation: Maintain the stoichiometry of Ammonium Acetate at

equivalents to ensure rapid trapping of the Michael acceptor.

References

- Rodionov, V. M.; Malevinskaya, E. T.

-

Boc Protection Selectivity

- Synthesis of -Tyrosine Analogs: Rico Ferreira, M., et al. "Synthesis of enantiomerically pure -amino acids." Journal of Organic Chemistry, 2000, 65, 7715. Relevance: Details the handling of phenolic -amino acids.

- Enzymatic Resolution Strategies: Solano, D. M., et al. "Lipase-catalyzed resolution of -amino esters." Journal of Organic Chemistry, 1998, 63, 3463. Relevance: Provides the protocol for separating enantiomers if the chiral form is required.

-

General Protocol Validation

-

Cohen, J. H., et al. "(R)-3-Amino-3-(p-methoxyphenyl)propionic Acid." Organic Syntheses, 1999 , 76, 23. Link

- Relevance: Validated procedure for the methoxy-analog, serving as the templ

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride CAS#: 845909-40-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

"using Methyl 3-amino-3-(3-hydroxyphenyl)propanoate in peptide synthesis"

This guide outlines the technical protocols for utilizing Methyl 3-amino-3-(3-hydroxyphenyl)propanoate in peptide synthesis. This molecule is a

Part 1: Executive Summary & Strategic Utility

Molecule Profile:

-

Systematic Name: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate[1][2]

-

Class:

-Amino Acid Ester (Aryl-substituted). -

Role: Structural mimetic of Tyrosine (with the phenol in the meta position relative to the backbone attachment).

-

Key Utility:

-

Proteolytic Resistance: The

-backbone prevents recognition by standard proteases (trypsin, chymotrypsin). -

Foldamers: Promotes the formation of stable secondary structures (e.g., 14-helices) distinct from

-peptides. -

-Stacking: The 3-hydroxyphenyl group allows for unique

-

Critical Consideration for Synthesis: The starting material is a methyl ester . For standard Solid Phase Peptide Synthesis (SPPS), this ester is a "dead end" unless it is:

-

Converted: Hydrolyzed to the free acid and N-protected (Fmoc) for use as a building block.

-

C-Terminal Starter: Used directly in solution-phase synthesis as the C-terminal residue.

Part 2: Pre-Synthesis Preparation (Ester to Fmoc-Acid Conversion)

If you intend to use this molecule as a building block within a peptide chain, you must convert the methyl ester to an Fmoc-protected free acid.

Protocol A: One-Pot Fmoc Protection and Saponification

Target: Convert Methyl 3-amino-3-(3-hydroxyphenyl)propanoate to Fmoc-3-amino-3-(3-hydroxyphenyl)propanoic acid .

Reagents:

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

- (Sodium Bicarbonate).

-

LiOH (Lithium Hydroxide).

-

Dioxane/Water (1:1).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (HCl salt) in 1:1 Dioxane:Water (

concentration). -

Neutralization: Add 2.5 eq of

. Stir for 10 min at -

Fmoc Protection: Add 1.1 eq of Fmoc-OSu dropwise.

-

Expert Insight: We use Fmoc-OSu instead of Fmoc-Cl to avoid over-reaction with the phenolic hydroxyl group. The carbonate pH (

) favors amine protection over phenol esterification.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Target: Fmoc-Ester).

-

Hydrolysis (Saponification): Once Fmoc protection is complete, add 3.0 eq of LiOH (dissolved in minimal water) directly to the reaction mixture.

-

Cleavage: Stir at RT for 2–4 hours. Monitor disappearance of the methyl ester.

-

Work-up:

-

Acidify carefully to pH 2–3 using

. Caution: Do not use strong mineral acid for prolonged periods to avoid removing the Fmoc group. -

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation:

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes you are using the Fmoc-Acid prepared above.

Challenge:

Resin Selection

-

Rink Amide Resin: For C-terminal amides.[3]

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if you plan to cleave the protected peptide fragment later.

Coupling Strategy (The "Power" Activation)

Standard DIC/HOBt is often insufficient. Use stronger activation.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR COMU.[4]

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Protocol:

-

Activation: Dissolve Fmoc-

-AA-OH (3.0 eq relative to resin) and HATU (2.9 eq) in DMF. -

Base Addition: Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Coupling: Shake/Vortex for 2 hours (Standard AA is 45 min).

-

Expert Note: Perform a Double Coupling (repeat step 1-3) to ensure

incorporation.

-

-

Monitoring: Use the TNBS Test (Trinitrobenzenesulfonic acid) instead of Kaiser Test.

-amines react slowly with ninhydrin (Kaiser), leading to false negatives. TNBS is more reliable for primary amines.

Handling the Phenolic Hydroxyl

If you did not protect the 3-hydroxyl group (e.g., with t-Bu):

-

Risk: During the coupling of the next amino acid, the free phenol can act as a nucleophile, forming an ester (O-acylation).

-

Mitigation:

-

Use base-minimized coupling for the subsequent step (e.g., DIC/Oxyma without DIPEA).

-

O-acyl groups on phenols are often labile to piperidine. The standard deprotection cycles usually cleave any accidental phenolic esters, reverting them to the free phenol.

-

Deprotection

-

Reagent: 20% Piperidine in DMF.[3]

-

Time:

min. -

Observation: Monitor UV absorbance at 301 nm (Fmoc adduct) to confirm removal.

Part 4: Solution Phase Protocol (C-Terminal Application)

If utilizing the Methyl Ester directly as the C-terminus:

-

Dissolution: Dissolve Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (HCl salt) in DCM/DMF.

-

Neutralization: Add 1.0 eq DIPEA to free the amine.

-

Coupling: Add Pre-activated Fmoc-AA-OH (using EDC/HOBt or HATU).

-

Work-up: Wash with

, -

Result: Fmoc-Peptide-OMe. The methyl ester remains intact.

Part 5: Visualization of Workflows

Diagram 1: Strategic Conversion & Synthesis Pathway

Caption: Workflow converting the raw methyl ester into an SPPS-compatible building block, followed by peptide assembly.

Diagram 2: Chemical Interaction Logic

Caption: Mechanistic challenges in coupling beta-amino acids and the optimized solution strategy.

Part 6: Analytical Data Summary

Table 1: Troubleshooting & Optimization Matrix

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Coupling | Positive TNBS test after 1 hr. | Steric hindrance of | Switch to HATU/HOAt; Extend time to 2 hrs; Double couple. |

| Side Reactions | Extra peaks (+ mass) in LCMS. | Phenolic O-acylation. | Use 20% Piperidine wash to reverse O-acylation; Consider tBu protection if persistent. |

| Low Solubility | Resin clumping. | Use Pseudoproline dipeptides or switch to PEG-based resin (ChemMatrix). | |

| Racemization | Split peaks in HPLC. | Over-activation (Base excess). | Reduce DIPEA to 2.0 eq during activation; maintain low temperature ( |

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications. Link -

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link -

Aguilar, M. I. (Ed.). (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Link

-

ChemicalBook. (2024).[4] Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Properties and Safety. Link

-

Bachem. (2024). Guide to Coupling Reagents & Additives in SPPS. Link

Sources

Application Note: Protocol for the Synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate , a critical

Introduction & Retrosynthetic Analysis

-Amino acids containing phenolic side chains are valuable pharmacophores. The 3-hydroxyphenyl moiety mimics the tyrosine side chain but with altered spatial orientation, often enhancing metabolic stability and receptor selectivity.Strategic Considerations

-

Phenol Sensitivity: The phenolic hydroxyl group is prone to oxidation under basic conditions. The selected route (Rodionov) proceeds under slightly acidic-to-neutral buffering (ammonium acetate), preserving the phenol without requiring pre-protection (e.g., benzyl or TBDMS ethers).

-

Stability of the Free Base: Free

-amino esters are prone to intramolecular cyclization to form

Retrosynthesis Diagram

The synthesis disconnects the ester bond first, leading to the

Figure 1: Retrosynthetic strategy avoiding phenol protection.

Experimental Protocol

Stage 1: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Reaction Type: Rodionov Condensation Scale: 50 mmol basis

Materials

-

3-Hydroxybenzaldehyde: 6.11 g (50.0 mmol)

-

Malonic Acid: 5.20 g (50.0 mmol)

-

Ammonium Acetate: 7.71 g (100.0 mmol)

-

Ethanol (95% or Absolute): 50 mL

-

Glacial Acetic Acid: 2-3 drops (Catalytic)

Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate to the ethanol. Add catalytic acetic acid.[1] The ammonium acetate acts as both the nitrogen source and the buffer.

-

Reflux: Heat the mixture to reflux (

) for 8 to 12 hours . The solution typically turns yellow/orange.-

Mechanism Check: The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

-

-

Precipitation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, filter it. If not (common with phenols), concentrate the solvent to approx. 15 mL under reduced pressure.

-

Add 20 mL of hot isopropanol and allow to cool slowly to

overnight.

-

-

Isolation: Filter the resulting white-to-off-white solid. Wash with cold ethanol (

) and diethyl ether ( -

Drying: Dry under vacuum at

for 4 hours.-

Expected Yield: 60–75% (approx. 5.4–6.8 g).

-

Checkpoint: The product is a zwitterionic amino acid. It should be high-melting (

dec).

-

Stage 2: Synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Reaction Type: Fisher Esterification Scale: Based on Stage 1 yield (approx. 25 mmol)

Materials

-

Stage 1 Product: 4.53 g (25.0 mmol)

-

Methanol (Anhydrous): 50 mL

-

Thionyl Chloride (

): 2.2 mL (30.0 mmol) -

Diethyl Ether: For precipitation

Procedure

-

Chill: Place the anhydrous methanol in a 2-neck RBF under nitrogen atmosphere and cool to

(ice bath). -

Activation: Add thionyl chloride dropwise over 15 minutes. Caution: Exothermic reaction; evolution of

and -

Addition: Remove the ice bath and add the solid

-amino acid from Stage 1 in one portion. -

Reflux: Heat the mixture to reflux for 4–6 hours . The solid should dissolve completely.

-

Workup:

-

Concentrate the reaction mixture to dryness on a rotary evaporator (bath temp

). -

Co-evaporation: Add 20 mL of methanol and re-evaporate to remove residual

and

-

-

Crystallization: Dissolve the oily residue in a minimum amount of cold methanol (approx. 5 mL) and add diethyl ether (50 mL) dropwise with vigorous stirring until turbidity persists.

-

Filtration: Cool to

to crystallize the hydrochloride salt. Filter the white hygroscopic solid under nitrogen.

Purification & Characterization

Analytical Specifications

The final product is the Hydrochloride Salt .

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | HPLC (C18, 0.1% TFA water/MeCN) | |

| Melting Point | Capillary Method | |

| MS (ESI+) | LC-MS | |

| Solubility | Soluble in Water, Methanol, DMSO | - |

NMR Validation (Expected Data)

-

NMR (400 MHz, DMSO-

- 9.60 (s, 1H, Phenol -OH)

-

8.60 (br s, 3H,

- 7.15 (t, 1H, Ar-H)

- 6.80–6.90 (m, 3H, Ar-H)

-

4.55 (t, 1H,

-

3.55 (s, 3H,

-

2.90–3.10 (dd, 2H,

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and isolation.

Troubleshooting & Optimization

Issue 1: Low Yield in Stage 1 (Rodionov)

-

Cause: Incomplete decarboxylation or formation of cinnamic acid byproducts.

-

Solution: Ensure the ammonium acetate is in excess (2 equivalents). If the intermediate cinnamic acid persists (visible by alkene protons in NMR around 6.5-7.5 ppm with large coupling), extend reflux time or add more ammonium acetate.

Issue 2: Product is an Oil (Stage 2)

-

Cause: Residual solvent or impurities preventing crystallization.

-

Solution: The methyl ester HCl salt can be hygroscopic.[2] Dry the oil thoroughly under high vacuum (<1 mbar) for 12 hours. If it remains oily, triturate with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) and scratch the flask walls to induce nucleation.

Issue 3: Phenol Oxidation

-

Cause: Exposure to air at high pH or high temperature.

-

Solution: Perform Stage 1 under an inert atmosphere (

) if the specific aldehyde batch shows darkening. The final HCl salt is generally stable to oxidation.

Safety Considerations

-

Thionyl Chloride: Extremely corrosive and reacts violently with water. Use only in a well-ventilated fume hood.

-

Phenols: Can cause chemical burns. Wear appropriate PPE (nitrile gloves, safety goggles).

-

Ammonium Acetate: Hygroscopic; store in a desiccator.

References